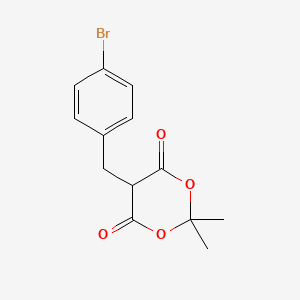
5-(4-Bromobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Bromobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound characterized by the presence of a bromobenzyl group attached to a dioxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 4-bromobenzyl bromide with 2,2-dimethyl-1,3-dioxane-4,6-dione under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
5-(4-Bromobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as DMF or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl derivatives.
科学的研究の応用
5-(4-Bromobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 5-(4-Bromobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The bromobenzyl group can enhance the compound’s affinity for hydrophobic pockets within proteins, facilitating its biological activity .
類似化合物との比較
Similar Compounds
N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine: Shares the bromobenzyl group but differs in the core structure.
Benzyl Bromide: Similar in having a benzyl group with a bromine atom but lacks the dioxane ring.
Uniqueness
5-(4-Bromobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its combination of a bromobenzyl group with a dioxane ring, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.
特性
CAS番号 |
198494-75-6 |
|---|---|
分子式 |
C13H13BrO4 |
分子量 |
313.14 g/mol |
IUPAC名 |
5-[(4-bromophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H13BrO4/c1-13(2)17-11(15)10(12(16)18-13)7-8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3 |
InChIキー |
XLALKHPCPCXJBY-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


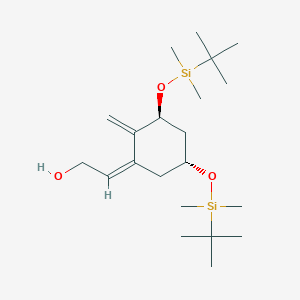
![3-[2,7-dibromo-9-[3-(dimethylamino)propyl]fluoren-9-yl]-N,N-dimethylpropan-1-amine;2-[9,9-dioctyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12328683.png)
![2-{[(Pyrrolidin-3-yl)methoxy]methyl}quinoline](/img/structure/B12328687.png)
![12,16-dioxapentacyclo[15.8.0.02,11.03,8.020,25]pentacosa-1(17),2(11),3,5,7,9,18,20,22,24-decaen-14-yl 4-(4-prop-2-enoyloxyphenyl)benzoate](/img/structure/B12328699.png)
![carbonic acid;9-[2-[[(5S)-5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl]methoxy]propyl]purin-6-amine](/img/structure/B12328708.png)
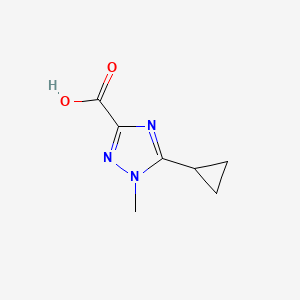
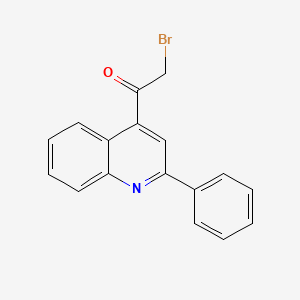
![(E)-6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12328731.png)
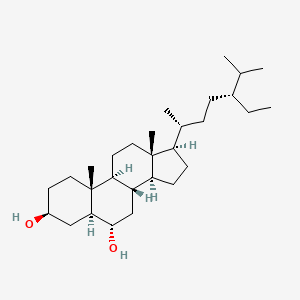
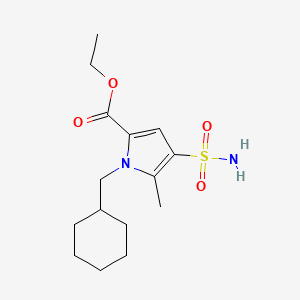

![tert-Butyl 4-((benzo[d]isothiazol-3-ylmethyl)amino)piperidine-1-carboxylate](/img/structure/B12328749.png)
![4-[2-[3-Methoxy-4-[4-(2-pyridin-4-ylethyl)phenoxy]phenyl]ethyl]pyridine](/img/structure/B12328753.png)
![2-Amino-7H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B12328761.png)
